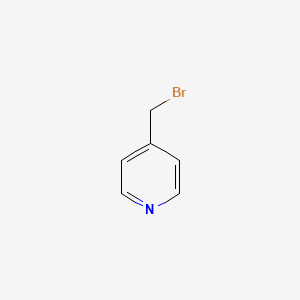

4-(Bromomethyl)pyridine

概要

説明

4-(Bromomethyl)pyridine hydrobromide is a substituted pyridine . It reacts with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .

Synthesis Analysis

4-(Bromomethyl)pyridine hydrobromide may be used in the preparation of various compounds. For instance, it can be used to prepare 3-(4-pyridylmethyl)-2′,3′-di-O-oleyl-5′-O-(4,4′-dimethoxytriphenylmethyl)uridine, 3-(4-pyridylmethyl)-3′-O-oleyl-5′-O-(4,4-dimethoxytriphenylmethyl)-thymidine, and 1,4-bis(N-hexyl-4-pyridinium)butadiene diperchlorate .Molecular Structure Analysis

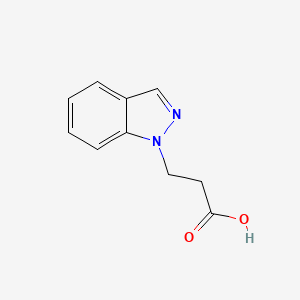

The molecular formula of 4-(Bromomethyl)pyridine is C6H6BrN . Its average mass is 252.934 Da and its monoisotopic mass is 250.894516 Da .Chemical Reactions Analysis

As a substituted pyridine, 4-(Bromomethyl)pyridine hydrobromide reacts with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Bromomethyl)pyridine include a melting point of 189-192 °C (lit.) . The compound is solid at 20 degrees Celsius .科学的研究の応用

Synthesis of Diamines

4-(Bromomethyl)pyridine hydrobromide is a substituted pyridine that reacts with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines . Diamines are important in the production of many polymers, including polyamides and polyurethanes.

Preparation of Uridine Derivatives

This compound may be used in the preparation of 3-(4-pyridylmethyl)-2′,3′-di-O-oleyl-5′-O-(4,4′-dimethoxytriphenylmethyl)uridine . Uridine derivatives have potential applications in the treatment of various diseases, including cancer and viral infections.

Preparation of Thymidine Derivatives

4-(Bromomethyl)pyridine hydrobromide can also be used to prepare 3-(4-pyridylmethyl)-3′-O-oleyl-5′-O-(4,4-dimethoxytriphenylmethyl)-thymidine . Thymidine derivatives are important in the study of DNA replication and repair mechanisms.

Synthesis of Pyridinium Salts

It can be used in the synthesis of 1,4-bis(N-hexyl-4-pyridinium)butadiene diperchlorate . Pyridinium salts are used in a variety of chemical reactions, including as catalysts and as intermediates in organic synthesis.

Preparation of Benzoxazine Derivatives

4-(Bromomethyl)pyridine hydrobromide may be used in the preparation of various benzoxazine derivatives . These compounds have potential applications in the development of new pharmaceuticals and agrochemicals.

Safety and Hazards

作用機序

Target of Action

4-(Bromomethyl)pyridine is a substituted pyridine . It is primarily used as a reagent in organic synthesis, and its specific targets can vary depending on the reaction it is involved in. For instance, it can react with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .

Mode of Action

The mode of action of 4-(Bromomethyl)pyridine is largely dependent on the specific reaction it is used in. In general, it acts as an electrophile, reacting with nucleophiles to form new bonds. For example, in the Suzuki–Miyaura cross-coupling reaction, it can participate in the transmetalation step, where it transfers its bromomethyl group to a palladium catalyst .

Biochemical Pathways

The specific biochemical pathways affected by 4-(Bromomethyl)pyridine depend on the compounds it is reacted with. In the case of the Suzuki–Miyaura cross-coupling reaction, it contributes to the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .

Result of Action

The result of 4-(Bromomethyl)pyridine’s action is the formation of new organic compounds. For instance, it can be used in the preparation of various derivatives, such as 3-(4-pyridylmethyl)-2′,3′-di-O-oleyl-5′-O-(4,4′-dimethoxytriphenylmethyl)uridine and 1,4-bis(N-hexyl-4-pyridinium)butadiene diperchlorate .

特性

IUPAC Name |

4-(bromomethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN/c7-5-6-1-3-8-4-2-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRLKXOLFFQWKPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349061 | |

| Record name | 4-(bromomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54751-01-8 | |

| Record name | 4-(bromomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can 4-(bromomethyl)pyridine be utilized in the synthesis of novel catalytic materials?

A1: Yes, 4-(bromomethyl)pyridine can be used as a building block for synthesizing magnetic nanocatalysts. In a study by [], researchers successfully synthesized a novel magnetic nanocatalyst by reacting 4-(bromomethyl)pyridine hydrobromide with 3-(aminopropyl)triethoxysilane (APTES), followed by reaction with iron oxide nanoparticles and further modification with KBr and HIO4. This nanocatalyst, denoted as Fe3O4@PyHBr3, demonstrated catalytic activity in the selective oxidation of alcohols to aldehydes and ketones using H2O2 as an oxidant. Additionally, the Fe3O4@PyHBr3 nanocatalyst proved effective in catalyzing the trimethylsilylation and tetrahydropyranylation of alcohols [].

Q2: What is known about the stability of 4-(bromomethyl)pyridine in aqueous solutions?

A2: Research indicates that 4-(bromomethyl)pyridine undergoes hydrolysis in aqueous solutions, converting into the corresponding 4-(hydroxymethyl)pyridine []. This hydrolysis reaction follows first and second-order kinetics, with the rate being influenced by pH and temperature. At 60°C and an ionic strength (μ) of 0.15, the hydrolysis rates were meticulously studied across a pH range of 0.9 to 9.9 using buffer solutions. Through HPLC analysis and mathematical modeling, the researchers determined the rate constants for both the neutral 4-(bromomethyl)pyridine and its conjugated acid form []. The proposed mechanisms for this hydrolysis involve both unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution pathways.

Q3: Has 4-(bromomethyl)pyridine been used in the development of metal complexes for material science applications?

A3: Yes, 4-(bromomethyl)pyridine, when reacted with divalent transition metal salts, can form mononuclear metal complexes. For instance, the reaction of 4-(bromomethyl)pyridine with iron(II) salts results in the creation of complexes with the general formula (2)center dot xMeNO(2), where L represents the 2,6-di(pyrazol-1-yl)-4-(bromomethyl) pyridine ligand []. These iron(II) complexes exhibit intriguing magnetic properties, namely thermal spin crossover behavior at elevated temperatures (around 320-340 K). It's noteworthy that the specific solvation state of these complexes significantly impacts their magnetic behavior, influencing the hysteresis loop's shape and width [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid](/img/structure/B1298803.png)

![2-Amino-8-phenyl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one](/img/structure/B1298808.png)

![[2-(4-Chloro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid](/img/structure/B1298816.png)

![4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone](/img/structure/B1298829.png)